molecular formula C4H9Cl2P B1583324 tert-Butyldichlorophosphine CAS No. 25979-07-1

tert-Butyldichlorophosphine

Cat. No. B1583324
CAS RN: 25979-07-1
M. Wt: 158.99 g/mol
InChI Key: NMJASRUOIRRDSX-UHFFFAOYSA-N
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Description

Tert-Butyldichlorophosphine (TBDCP) is a chemical compound with the formula C4H9Cl2P . It is primarily used in the preparation of mono and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations and other asymmetric reactions as well as transition metal coupling reactions .


Synthesis Analysis

TBDCP is used as a reactant for the synthesis of alkali metal complexes . It is also used in the preparation of other phosphines in catalytic polymerization reactions .


Molecular Structure Analysis

The molecular weight of TBDCP is 158.994 . The IUPAC Standard InChI is InChI=1S/C4H9Cl2P/c1-4(2,3)7(5)6/h1-3H3 .


Chemical Reactions Analysis

TBDCP is used primarily in the preparation of mono and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations and other asymmetric reactions as well as transition metal coupling reactions .


Physical And Chemical Properties Analysis

TBDCP is a white to light yellow crystalline powder . It has a melting point of 44-49 °C (lit.) . It reacts with water and is soluble in n-Pentane, n-Hexane, Ether, Toluene, THF . TBDCP is infinitely soluble in hydrocarbon and ethereal solvents .

Scientific Research Applications

Asymmetric Synthesis

Tert-Butyldichlorophosphine plays a significant role in asymmetric synthesis. Takahashi et al. (2005) demonstrated its use in synthesizing (S)-2-(tert-Butylmethylphosphino)phenol, which was utilized as a P/O hybrid ligand in the Cu-catalyzed asymmetric conjugate addition of diethylzinc to acyclic enones, achieving up to 96% enantioselectivity (Takahashi, Yamamoto, Katagiri, Danjo, Yamaguchi, & Imamoto, 2005).

Organometallic Chemistry

In the field of organometallic chemistry, tert-Butyldichlorophosphine is used to create novel compounds. Malefetse et al. (2002) showed its reaction with lithium indene in different solvents, leading to achiral tert-butylbis(3-indenyl)phosphine and tert-butyl(n-butyl)indenylphosphine (Malefetse, Swiegers, Coville, & Fernandes, 2002).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Tert-Butyldichlorophosphine's properties are studied using NMR spectroscopy. Roberts & Roberts (1972) derived the barrier to rotation about the C-P bond in tert-butyldichlorophosphine from the proton NMR spectrum (J. B. Roberts & J. Roberts, 1972).

Ligand Preparation

Salomó et al. (2016) reported a one-pot reductive methodology for synthesizing optically pure tert-butylmethylphosphine–borane, starting from tert-butyldichlorophosphine (Salomó, Orgué, Riera, & Verdaguer, 2016).

P-Stereogenic Ligands

Crepy et al. (2005) prepared (S,S)‐1,2‐Bis‐(tert‐Butylmethylphosphino)Ethane as a Rhodium complex, illustrating the versatility of tert-butyldichlorophosphine in synthesizing chiral phosphines (Crepy & Imamoto, 2005).

Phosphine Ligands in Catalysis

In catalysis, sterically demanding, water-soluble alkylphosphines derived from tert-butyldichlorophosphine have been used in various palladium-catalyzed cross-coupling reactions under mild conditions, as shown by DeVasher, Moore, & Shaughnessy (2004) (DeVasher, Moore, & Shaughnessy, 2004).

Safety and Hazards

TBDCP causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

tert-butyl(dichloro)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2P/c1-4(2,3)7(5)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJASRUOIRRDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180639
Record name tert-Butyldichlorophosphine
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Molecular Weight

158.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25979-07-1
Record name tert-Butyldichlorophosphine
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Record name tert-Butyldichlorophosphine
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Record name tert-Butyldichlorophosphine
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Record name tert-butyldichlorophosphine
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Record name TERT-BUTYLDICHLOROPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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